2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid
CAS No.:
Cat. No.: VC17745007
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-2-[4-(2-methylpropyl)phenyl]propanoic acid -](/images/structure/VC17745007.png)
Specification
Molecular Formula | C13H19NO2 |
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Molecular Weight | 221.29 g/mol |
IUPAC Name | 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid |
Standard InChI | InChI=1S/C13H19NO2/c1-9(2)8-10-4-6-11(7-5-10)13(3,14)12(15)16/h4-7,9H,8,14H2,1-3H3,(H,15,16) |
Standard InChI Key | NNPRIWDPKFSCHG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)N |
Introduction
Structural and Stereochemical Characteristics
The core structure of 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid consists of a propanoic acid framework () modified by a 4-(2-methylpropyl)phenyl group at the α-carbon. This substitution introduces both steric and electronic effects that influence the compound’s reactivity and potential interactions. The (2R)-configuration, as specified in one variant of the compound , highlights the importance of stereochemistry in its physicochemical behavior.
The phenyl group’s para-substitution with a 2-methylpropyl (isobutyl) chain contributes to hydrophobic interactions, a feature common in nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . Comparative analysis with ibuprofen derivatives, such as dexibuprofen lysine , suggests shared synthetic pathways or purification methods, though direct evidence for this compound remains sparse.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for 2-amino-2-[4-(2-methylpropyl)phenyl]propanoic acid is documented in the provided sources, analogous methods for structurally related compounds offer insights. For example, a patented Friedel-Crafts acylation followed by condensation and hydrolysis steps has been employed to synthesize 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid . This process involves:
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Friedel-Crafts Reaction: Reacting 2-methyl-1-phenylpropene with α-chloropropionyl chloride to form an acylated intermediate.
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Condensation: Treating the intermediate with neopentyl glycol to stabilize the product.
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Rearrangement and Hydrolysis: Converting the condensed product into the target propionic acid derivative via acid-catalyzed hydrolysis .
Adapting this methodology could theoretically introduce an amino group at the α-position through nucleophilic substitution or reductive amination, though specific conditions remain unexplored.
Stereoselective Synthesis
Physicochemical Properties
Limited data exists on the compound’s physical properties. Key parameters derived from structural analogs and computational predictions include:
Property | Value/Description | Source |
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Molecular Formula | ||
Molecular Weight | 221.3 g/mol | |
LogP (Partition Coefficient) | 3.94 (predicted) | |
PSA (Polar Surface Area) | 63.32 Ų |
The predicted LogP value indicates moderate lipophilicity, suggesting potential membrane permeability. The polar surface area, dominated by the amino and carboxylic acid groups, implies limited blood-brain barrier penetration without active transport mechanisms.
Challenges and Future Directions
Knowledge Gaps
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Synthetic Optimization: Current methods for analogous compounds rely on multi-step processes with unquantified yields for this specific target .
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Biological Activity: No studies evaluate its pharmacokinetics, toxicity, or therapeutic potential.
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Stability Data: Hydrolytic or oxidative degradation profiles remain uncharacterized.
Research Opportunities
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access both (2R)- and (2S)-configurations.
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Structure-Activity Relationships (SAR): Modifying the isobutyl or amino groups to enhance bioactivity.
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Formulation Studies: Exploring salt forms (e.g., lysine salts ) to improve solubility.
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